1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone
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Overview
Description
1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including an azepane ring, an oxadiazole ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indole Derivative: Starting with a suitable indole precursor, such as 2-bromo-1H-indole, which undergoes a nucleophilic substitution reaction with a 5-methyl-1,3,4-oxadiazole derivative to form the intermediate compound.
Attachment of the Ethanone Group: The intermediate is then reacted with an appropriate ethanone derivative under conditions that facilitate the formation of the carbonyl group.
Introduction of the Azepane Ring: Finally, the azepane ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for targeting specific biological pathways.
Materials Science: Its structural properties could be useful in the design of new materials with specific electronic or photonic properties.
Organic Synthesis: As an intermediate, it can be used to synthesize more complex molecules for various applications.
Mechanism of Action
The mechanism of action of 1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indole and oxadiazole rings are known to interact with biological macromolecules, potentially affecting signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(azepan-1-yl)-2-(1H-indol-1-yl)ethanone: Lacks the oxadiazole ring, which may reduce its biological activity.
2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone: Lacks the azepane ring, potentially affecting its pharmacokinetic properties.
Uniqueness
1-(azepan-1-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
1-(azepan-1-yl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-14-20-21-19(25-14)17-12-15-8-4-5-9-16(15)23(17)13-18(24)22-10-6-2-3-7-11-22/h4-5,8-9,12H,2-3,6-7,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDMKKIXWKUIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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